1-Tetradecene
Overview
Description
1-Tetradecene is an organic compound with the molecular formula C14H28 . It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. . It is a colorless liquid with a mild odor and is primarily used in the production of detergents, lubricants, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetradecene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of tetradecanal using a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired alkene.
Dehydration of Alcohols: Another method involves the dehydration of tetradecanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the cracking of long-chain hydrocarbons derived from petroleum. .
Chemical Reactions Analysis
1-Tetradecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradecanal or tetradecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrogenation: The double bond in this compound can be hydrogenated to form tetradecane in the presence of a catalyst like palladium on carbon.
Addition Reactions: It can undergo addition reactions with halogens (e.g., bromine) to form dihaloalkanes or with hydrogen halides (e.g., hydrogen chloride) to form haloalkanes.
Scientific Research Applications
1-Tetradecene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: It is used in the study of biological membranes and lipid bilayers due to its hydrophobic nature.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-tetradecene primarily involves its ability to undergo addition reactions at the carbon-carbon double bond. This reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Tetradecene can be compared with other alkenes such as:
1-Hexadecene (C16H32): Similar in structure but with a longer carbon chain, making it less volatile and more hydrophobic.
1-Dodecene (C12H24): Has a shorter carbon chain, making it more volatile and less hydrophobic.
1-Octadecene (C18H36): Even longer carbon chain, used in similar applications but with different physical properties.
This compound is unique due to its specific carbon chain length, which provides a balance between volatility and hydrophobicity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
tetradec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVRLIODXPAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28, Array | |
Record name | 1-TETRADECENE | |
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Related CAS |
25608-58-6 | |
Record name | 1-Tetradecene, homopolymer | |
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DSSTOX Substance ID |
DTXSID4027367 | |
Record name | 1-Tetradecene | |
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Molecular Weight |
196.37 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
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Boiling Point |
484 °F at 760 mmHg (USCG, 1999), 232-234 °C @ 760 MM HG, 252 °C | |
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Flash Point |
230 °F (USCG, 1999), 110 °C, 230 °F (110 °C) (CLOSED CUP), 107 °C c.c. | |
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Solubility |
SOL IN ETHANOL, ETHER, BENZENE, Solubility in water: none | |
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Density |
0.771 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7745 @ 20 °C/4 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
6.78 (Air=1), Relative vapor density (air = 1): 6.78 | |
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Vapor Pressure |
4.55 mmHg at 220 °F (USCG, 1999), 0.01 [mmHg], 1.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
1120-36-1, 68855-59-4, 68855-60-7 | |
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Melting Point |
8.8 °F (USCG, 1999), -12 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-tetradecene?
A1: this compound has a molecular formula of C14H28 and a molecular weight of 196.37 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) and Infrared (IR) spectroscopy. [, , , ]
Q3: How stable is this compound under various conditions?
A3: this compound, like other alkenes, is generally susceptible to oxidation. Research has shown that it readily reacts with ozone (O3), forming secondary organic aerosols (SOA). [, ] Additionally, studies on its use in food irradiation indicate it degrades upon exposure to gamma and electron beam irradiation. [, , ]
Q4: Can this compound be used in catalytic reactions?
A4: While this compound is primarily used as a reactant, research has explored its influence on catalytic processes. For instance, it acts as a chain-growth modifier in Fischer-Tropsch synthesis, impacting the carbon number distribution of the hydrocarbon products. [, ]
Q5: Are there any studies on the reaction mechanisms involving this compound?
A5: Yes, several studies have investigated reaction mechanisms involving this compound. For example, research has elucidated the mechanism of its ozonolysis, highlighting the formation of Criegee intermediates and their subsequent reactions with various compounds like alcohols, carboxylic acids, and water vapor. [, ]
Q6: How does the structure of this compound influence its reactivity?
A6: As a linear alkene, this compound's reactivity is primarily governed by the presence of the double bond. Studies on its oxidation by microorganisms like Pseudomonas aeruginosa and Candida species demonstrate the susceptibility of both the double bond and the terminal methyl group to microbial attack. [, ]
Q7: What are the main applications of this compound?
A7: Research highlights several applications of this compound:
- Lubricant Base Oil: this compound can be oligomerized to synthesize high-performance lubricant base oil components. [, ]
- Fischer-Tropsch Synthesis: It can be used as a co-feed in Fischer-Tropsch synthesis to modify the carbon number distribution of products, potentially enhancing wax production. [, ]
- Chemical Intermediate: It serves as a starting material for synthesizing various chemicals, including α-methylenelactones, which have potential applications as feeding deterrents against insects. []
Q8: What is the environmental impact of this compound?
A8: While specific ecotoxicological data on this compound is limited, its biodegradability by microorganisms suggests a lower persistence in the environment compared to non-biodegradable materials. [, , ]
Q9: Are there strategies for managing this compound waste?
A9: Research on the thermal cracking of waste materials containing this compound suggests that pyrolysis could be a viable waste management strategy, potentially recovering valuable chemicals and bioenergy resources. []
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